Boc-Thr(Fmoc-Ile)-OH
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Overview
Description
Boc-Thr(Fmoc-Ile)-OH: is a compound used in peptide synthesis. It consists of three main components: Boc (tert-butyloxycarbonyl), Thr (threonine), and Fmoc (fluorenylmethyloxycarbonyl) protecting groups, along with the amino acid isoleucine (Ile). This compound is typically used in solid-phase peptide synthesis, a method widely employed in both research and industrial settings for the production of peptides.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Boc-Thr(Fmoc-Ile)-OH involves several steps:
Protection of Amino Groups: The amino groups of threonine and isoleucine are protected using Boc and Fmoc groups, respectively. This is achieved by reacting the amino acids with Boc anhydride and Fmoc chloride under basic conditions.
Coupling Reaction: The protected amino acids are then coupled using a coupling reagent such as HBTU (O-Benzotriazole-N,N,N’,N’-tetramethyluronium hexafluorophosphate) in the presence of a base like DIPEA (N,N-Diisopropylethylamine).
Purification: The final product is purified using techniques such as chromatography to remove any impurities.
Industrial Production Methods: In industrial settings, the synthesis of this compound is typically carried out using automated peptide synthesizers. These machines automate the repetitive steps of deprotection and coupling, allowing for the efficient production of peptides on a large scale.
Chemical Reactions Analysis
Types of Reactions:
Deprotection Reactions: Boc and Fmoc groups can be removed under acidic and basic conditions, respectively. Boc groups are typically removed using trifluoroacetic acid (TFA), while Fmoc groups are removed using piperidine.
Coupling Reactions: The compound can undergo coupling reactions with other amino acids or peptides to form longer peptide chains. This is facilitated by coupling reagents such as HBTU or DIC (N,N’-Diisopropylcarbodiimide).
Common Reagents and Conditions:
Deprotection: TFA for Boc removal, piperidine for Fmoc removal.
Coupling: HBTU or DIC in the presence of a base like DIPEA.
Major Products:
Deprotected Amino Acids: Removal of Boc and Fmoc groups yields free amino acids.
Extended Peptides: Coupling reactions result in the formation of longer peptide chains.
Scientific Research Applications
Chemistry: Boc-Thr(Fmoc-Ile)-OH is used in the synthesis of peptides, which are important in the study of protein structure and function. Peptides synthesized using this compound can be used as building blocks for more complex molecules.
Biology: In biological research, peptides synthesized from this compound are used as probes to study protein-protein interactions, enzyme-substrate interactions, and receptor-ligand interactions.
Medicine: Peptides synthesized using this compound have potential therapeutic applications. They can be used in the development of peptide-based drugs for the treatment of various diseases, including cancer, diabetes, and infectious diseases.
Industry: In the pharmaceutical industry, this compound is used in the production of peptide-based drugs. It is also used in the development of diagnostic tools and biosensors.
Mechanism of Action
The mechanism of action of Boc-Thr(Fmoc-Ile)-OH is primarily related to its role in peptide synthesis. The Boc and Fmoc groups protect the amino groups of threonine and isoleucine, preventing unwanted side reactions during the synthesis process. The protected amino acids can then be selectively deprotected and coupled to form peptide bonds, allowing for the controlled synthesis of peptides.
Comparison with Similar Compounds
Boc-Thr(Boc-Ile)-OH: Similar to Boc-Thr(Fmoc-Ile)-OH but uses Boc protection for both amino acids.
Fmoc-Thr(Fmoc-Ile)-OH: Uses Fmoc protection for both amino acids.
Boc-Thr(Boc-Val)-OH: Uses valine instead of isoleucine.
Uniqueness: this compound is unique in that it uses different protecting groups for threonine and isoleucine, allowing for selective deprotection and coupling reactions. This provides greater flexibility in peptide synthesis compared to compounds that use the same protecting group for both amino acids.
Biological Activity
Boc-Thr(Fmoc-Ile)-OH is a synthetic amino acid derivative that plays a significant role in peptide synthesis and biological applications. Its structure features a tert-butoxycarbonyl (Boc) protecting group on the amino group of threonine and a 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group on the side chain of isoleucine. This compound is primarily used in solid-phase peptide synthesis (SPPS) due to its ability to enhance the stability and yield of synthesized peptides.
Chemical Structure
The chemical structure of this compound can be represented as follows:
Synthesis and Characterization
This compound is synthesized through the coupling of Boc-threonine with Fmoc-isoleucine using standard peptide coupling reagents like HATU or DIC. The synthesis involves careful control of reaction conditions to prevent racemization and ensure high purity of the final product. Characterization techniques such as NMR, LC-MS, and HPLC are employed to confirm the identity and purity of the synthesized compound .
1. Peptide Synthesis Efficiency
This compound enhances the efficiency of peptide synthesis by preventing epimerization during fragment coupling reactions. This property is particularly beneficial when synthesizing complex peptides where stereochemistry is critical for biological activity .
2. Biological Evaluation
Research has shown that peptides synthesized using this compound exhibit improved biological activity compared to those synthesized with other amino acid derivatives. For instance, studies indicate that modifications in the peptide backbone, including the incorporation of this compound, can lead to increased receptor activation in plant systems, enhancing protoplast regeneration and growth responses .
Case Study 1: Plant Growth Promotion
A study evaluated the effect of peptides containing this compound on plant growth. The peptides were tested for their ability to stimulate protoplast regeneration in Arabidopsis thaliana. Results indicated that certain analogs showed significantly higher biological activity, attributed to enhanced interactions with plant receptors .
Peptide Variant | Protoplast Regeneration Rate (%) | Comments |
---|---|---|
Native PSK-1 | 70 | Control group |
PSK-10 (with this compound) | 85 | Increased activity due to structural modification |
PSK-11 | 65 | Reduced activity; epimerization occurred |
Case Study 2: Antifungal Activity
Another investigation focused on the antifungal properties of peptides derived from this compound. These peptides were tested against Aspergillus niger and Penicillium chrysogenum. The results demonstrated that specific modifications enhanced antifungal activity, suggesting potential applications in agricultural biotechnology .
Peptide Variant | Inhibition Zone (mm) | Efficacy Rating |
---|---|---|
Control | 10 | Low |
Modified Peptide A (with this compound) | 20 | High |
Modified Peptide B | 15 | Moderate |
Properties
Molecular Formula |
C30H38N2O8 |
---|---|
Molecular Weight |
554.6 g/mol |
IUPAC Name |
3-[2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-methylpentanoyl]oxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid |
InChI |
InChI=1S/C30H38N2O8/c1-7-17(2)24(27(35)39-18(3)25(26(33)34)32-29(37)40-30(4,5)6)31-28(36)38-16-23-21-14-10-8-12-19(21)20-13-9-11-15-22(20)23/h8-15,17-18,23-25H,7,16H2,1-6H3,(H,31,36)(H,32,37)(H,33,34) |
InChI Key |
DVXQNNYVNXVLDP-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)C(C(=O)OC(C)C(C(=O)O)NC(=O)OC(C)(C)C)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Origin of Product |
United States |
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